molecular formula C11H9N3OS B5631729 8-methoxy-5H-pyrimido[5,4-b]indole-4-thiol

8-methoxy-5H-pyrimido[5,4-b]indole-4-thiol

Cat. No.: B5631729
M. Wt: 231.28 g/mol
InChI Key: NRHNFEIOZFBUID-UHFFFAOYSA-N
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Description

8-Methoxy-5H-pyrimido[5,4-b]indole-4-thiol is a heterocyclic compound featuring a fused pyrimidine-indole core. Key structural attributes include:

  • Methoxy group at position 8, which enhances solubility and modulates electronic properties via electron-donating effects.
  • Thiol (-SH) group at position 4, imparting nucleophilicity and enabling participation in redox reactions or disulfide bond formation.
  • Molecular formula: C₁₁H₉N₃OS (exact mass requires confirmation from additional sources).

This compound’s reactivity and biological activity are influenced by the interplay of its substituents. The thiol group distinguishes it from analogs with halogens or amines at position 4, as seen in related pyrimidoindoles .

Properties

IUPAC Name

8-methoxy-1,5-dihydropyrimido[5,4-b]indole-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c1-15-6-2-3-8-7(4-6)9-10(14-8)11(16)13-5-12-9/h2-5,14H,1H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHNFEIOZFBUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2NC=NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methoxy-5H-pyrimido[5,4-b]indole-4-thiol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring fused to an indole structure, with a methoxy group at the 8-position and a thiol group at the 4-position. This unique arrangement contributes to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for the development of new antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

The compound has shown promising anticancer activity in various in vitro studies. It was observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve modulation of apoptotic proteins, leading to increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic factors like Bcl-2 .

Cell Line IC50 (µM) Mechanism
MCF-719.6Upregulation of Bax, downregulation of Bcl-2
HeLa25.0Induction of caspase-mediated apoptosis

Immunomodulatory Effects

This compound has been investigated for its immunomodulatory effects, particularly as an agonist for Toll-like receptor 4 (TLR4). It enhances the production of cytokines such as IL-6 and IP-10 in immune cells, suggesting potential applications in enhancing immune responses against infections or tumors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have indicated that substituents at various positions on the pyrimidine or indole rings can enhance or diminish activity. For instance, modifications at the C8 position with different aryl groups significantly affected TLR4 agonist potency .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • In a series of experiments conducted on MCF-7 cells, treatment with varying concentrations of this compound resulted in dose-dependent apoptosis. Flow cytometry analysis revealed that the compound caused significant cell cycle arrest at the S phase.
  • Antimicrobial Efficacy Testing
    • In antimicrobial assays against Gram-positive and Gram-negative bacteria, the compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent for bacterial infections.

Comparison with Similar Compounds

4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole

  • Substituents : Chlorine at position 4, methoxy at position 8.
  • Molecular formula : C₁₂H₁₀ClN₃O; Molecular weight : 247.69 g/mol .
  • Key differences: The chloro group reduces nucleophilicity compared to the thiol, limiting participation in substitution reactions.

4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole

  • Substituents: Hydrazino (-NH-NH₂) at position 4, methyl at position 8.
  • Molecular formula : C₁₁H₁₁N₅; Molecular weight : 213.24 g/mol .
  • Key differences: The hydrazino group enables chelation or condensation reactions, useful in synthesizing fused heterocycles. Methyl at position 8 (vs.

8-Methyl-N-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-amine

  • Substituents : Allylamine at position 4, methyl at position 8.
  • Molecular formula : C₁₄H₁₄N₄; Molecular weight : 238.29 g/mol .
  • Increased lipophilicity from the allyl group may enhance blood-brain barrier penetration compared to thiol or methoxy derivatives.

Sulfonamide Derivatives (e.g., Compound 8 in )

  • Substituents : Sulfonamide at position 3, thioether linkage at position 2.
  • Molecular formula : C₁₆H₁₃N₅O₅S₂; Molecular weight : 422.99 g/mol .
  • Key differences :
    • Sulfonamide groups enhance hydrogen-bonding capacity, improving target binding in biological systems.
    • Thioether linkages (vs. thiol) reduce redox reactivity but improve metabolic stability.

Structural and Functional Analysis Table

Compound Name Position 4 Substituent Position 8 Substituent Molecular Weight (g/mol) Key Properties
8-Methoxy-5H-pyrimido[5,4-b]indole-4-thiol Thiol (-SH) Methoxy (-OCH₃) ~237 (estimated) High nucleophilicity, redox-active, moderate solubility
4-Chloro-8-methoxy analog Chlorine (-Cl) Methoxy (-OCH₃) 247.69 Lipophilic, low reactivity in substitutions
4-Hydrazino-8-methyl analog Hydrazino (-NH-NH₂) Methyl (-CH₃) 213.24 Chelation potential, useful in heterocycle synthesis
8-Methyl-N-prop-2-enyl-4-amine Allylamine Methyl (-CH₃) 238.29 Steric bulk, potential for covalent binding
Sulfonamide derivative (Compound 8) Sulfonamide N/A 422.99 Enhanced hydrogen bonding, stable thioether linkage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methoxy-5H-pyrimido[5,4-b]indole-4-thiol
Reactant of Route 2
8-methoxy-5H-pyrimido[5,4-b]indole-4-thiol

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